Product packaging for Lucidenic acid G(Cat. No.:CAS No. 102607-21-6)

Lucidenic acid G

Cat. No.: B1675360
CAS No.: 102607-21-6
M. Wt: 476.6 g/mol
InChI Key: PWSMDKBWXADYJS-HPMFNFBQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Products Chemistry and Fungal Metabolites

Lucidenic acid G is a triterpenoid (B12794562) compound found in certain fungi, notably within the genus Ganoderma, which includes the well-known medicinal mushroom Ganoderma lucidum (Reishi or Lingzhi) ontosight.ai. Triterpenoids represent a large and diverse class of natural products derived from the isoprene (B109036) unit, commonly found in both plants and fungi frontiersin.orgresearchgate.net. In the context of fungal metabolites, triterpenoids, including the lucidenic acids, are considered key bioactive components responsible for many of the reported health benefits associated with Ganoderma species frontiersin.orgresearchgate.netresearchgate.net. These compounds are biosynthesized through the mevalonate (B85504)/isoprenoid (MVA) pathway researchgate.net.

Overview of the Lucidenic Acid Family from Ganoderma Species

The genus Ganoderma is a significant source of triterpenoids, broadly classified into ganoderic acids and lucidenic acids frontiersin.orgresearchgate.netresearchgate.netmdpi.com. Ganoderic acids are typically C30 lanostane-type triterpenoids, while lucidenic acids are characterized by a C27 lanostane (B1242432) skeleton with a carboxyl group side chain researchgate.netmdpi.comfrontiersin.org. The lucidenic acid family is a substantial group, with at least 22 structurally distinct types identified in Ganoderma species, particularly G. lucidum mdpi.comfrontiersin.orgencyclopedia.pub. These compounds share a core tetracyclic lanostane skeleton but differ in the presence and position of functional groups such as keto, hydroxyl, and acetoxy groups, as well as modifications to the side chain mdpi.com. Lucidenic acids G, H, I, J, O, and R, for instance, are noted for having a hydroxyl substitute at C27 mdpi.com. The diversity and abundance of lucidenic acids can vary depending on the specific Ganoderma species, strain, and cultivation methods frontiersin.orgfrontiersin.org.

Research Landscape and Significance of this compound

This compound was first reported as a new terpenoid isolated from Ganoderma lucidum in 1986 jst.go.jp. Research into lucidenic acids, including this compound, is ongoing, although it is generally considered less extensive compared to studies on ganoderic acids mdpi.comencyclopedia.pub. Despite this, lucidenic acids are recognized for their potential pharmacological properties researchgate.netmdpi.comencyclopedia.pub.

Research findings suggest that this compound, similar to other triterpenoids from Ganoderma, possesses various biological activities ontosight.ai. Studies indicate potential antitumor effects, where it may inhibit the growth of certain cancer cells and induce apoptosis ontosight.ai. Antioxidant properties have also been suggested, with the compound potentially scavenging free radicals and reducing oxidative stress ontosight.ai. Furthermore, research points to potential immunomodulatory effects, where this compound may modulate the immune system's response ontosight.ai.

Research on lucidenic acids is still considered preliminary, and further in-depth studies are needed to fully understand their mechanisms of action and therapeutic potential mdpi.comnih.gov. The variation in lucidenic acid composition across different Ganoderma varieties also highlights the importance of standardized research materials and further investigation into the factors influencing their production frontiersin.orgfrontiersin.org.

Selected Research Findings Related to Biological Activities of Lucidenic Acids (General and Specific where noted):

ActivityLucidenic Acid(s) StudiedResearch ContextSource Index
Anti-cancerLucidenic acid A, C, D2, N, and others in the familyCytotoxicity against various cancer cell lines (e.g., HepG2, HL-60, PC-3, A549) encyclopedia.pubchemfaces.complantaanalytica.com
Anti-inflammatoryLucidenic acids B, D1, D2, E1, L, R, and others in extractsAttenuation of pro-inflammatory markers (e.g., TNF-α, IL-6, NO, PGE2) researchgate.netencyclopedia.pub
AntioxidantLucidenic acids in extractsProtection against lipid peroxidation, free radical scavenging ontosight.aimdpi.com
Anti-viralLucidenic lactone, Lucidenic acid OInhibition of DNA polymerase-α, DNA polymerase-β, and HIV-1 RT activity nih.gov
NeuroprotectiveLucidenic acids A, N, Methyl lucidenic E2Inhibition of acetylcholinesterase and butyrylcholinesterase activity mdpi.comencyclopedia.pub
Anti-invasiveLucidenic acids A, B, C, NInhibition of PMA-induced MMP-9 activity and invasion in HepG2 cells researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H40O7 B1675360 Lucidenic acid G CAS No. 102607-21-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102607-21-6

Molecular Formula

C27H40O7

Molecular Weight

476.6 g/mol

IUPAC Name

(4R)-4-[(4S,5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C27H40O7/c1-14(6-7-21(33)34)15-10-20(32)27(5)23-16(29)11-18-24(2,9-8-19(31)25(18,3)13-28)22(23)17(30)12-26(15,27)4/h14-16,18,20,28-29,32H,6-13H2,1-5H3,(H,33,34)/t14-,15-,16+,18-,20+,24+,25-,26-,27+/m1/s1

InChI Key

PWSMDKBWXADYJS-HPMFNFBQSA-N

SMILES

CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)[C@]4(C)CO)C)O)C)C)O

Canonical SMILES

CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lucidenic acid G

Origin of Product

United States

Biosynthesis and Production of Lucidenic Acid G

Biological Sources and Distribution

Lucidenic acid G, along with other lucidenic acids, is a significant secondary metabolite in several biological systems, most notably within the fungal kingdom.

Primary Fungal Producers within Ganoderma Genus

The Ganoderma genus is the most prominent source of lucidenic acids, including this compound. Ganoderma lucidum, commonly known as Reishi or Lingzhi, is particularly rich in these compounds. Lucidenic acids were first isolated from G. lucidum in 1984. mdpi.com Beyond G. lucidum, lucidenic acids have been identified in numerous other Ganoderma species. mdpi.comencyclopedia.pub

Key Ganoderma species reported to contain lucidenic acids include:

Ganoderma lucidum mdpi.comnih.gov

Ganoderma sinense mdpi.comencyclopedia.pub

Ganoderma curtisii mdpi.com

Ganoderma colossum mdpi.comencyclopedia.pub

Ganoderma sessile mdpi.comencyclopedia.pub

Ganoderma tsugae mdpi.comencyclopedia.pub

Ganoderma applanatum mdpi.comencyclopedia.pub

Ganoderma austral mdpi.comencyclopedia.pub

Ganoderma subresinosum mdpi.commdpi.com

Ganoderma hainanense mdpi.comencyclopedia.pub

The concentration and types of lucidenic acids can vary between different Ganoderma species and even within different parts of the same fungus, such as the fruiting bodies, mycelia, and spores. mdpi.com For instance, G. lucidum is known to be rich in lucidenic acids A, D2, and E2. mdpi.com

Identification in Other Biological Systems

While the Ganoderma genus is the primary source, lucidenic acids have also been reported in a limited number of non-Ganoderma species. These include the fungus Amauroderma rugosum and the plants Homalium zeylanicum and potato leaves. mdpi.com This suggests a more restricted distribution outside of the core Ganoderma producers.

Here is a table summarizing some biological sources of lucidenic acids:

Biological SourceType of OrganismRelevant Lucidenic Acids Found (Examples)
Ganoderma lucidumFungusThis compound, A, D2, E2, N, F
Ganoderma sinenseFungusLucidenic acids (various types)
Ganoderma tsugaeFungusLucidenic acid C, LM1
Ganoderma applanatumFungusLucidenic acid D1
Amauroderma rugosumFungusLucidenic acids (various types)
Homalium zeylanicumPlantLucidenic acids (various types)
Potato leavesPlantLucidenic acids (various types)

Molecular Basis of Biosynthesis

The biosynthesis of this compound, like other triterpenoids in Ganoderma, follows a well-established isoprenoid pathway.

Mevalonate (B85504) Pathway as a Central Biosynthetic Route

The mevalonate (MVA) pathway is the central route for the biosynthesis of triterpenoids in Ganoderma species. encyclopedia.pubmdpi.comnih.govscielo.org.mxscirp.orgsemanticscholar.org This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.govscielo.org.mxscirp.orgsigmaaldrich.com These five-carbon units are the fundamental building blocks for all isoprenoids, including the triterpenoid (B12794562) skeleton of lucidenic acids.

Key enzymatic steps in the initial stages of the MVA pathway include the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase, followed by the reduction of HMG-CoA to mevalonate by HMG-CoA reductase (HMGR). mdpi.comscielo.org.mxscirp.orgsigmaaldrich.comscirp.org Mevalonate is then phosphorylated and decarboxylated to yield IPP. sigmaaldrich.com Subsequent condensation reactions involving IPP and DMAPP, catalyzed by prenyltransferases, lead to the formation of farnesyl pyrophosphate (FPP). encyclopedia.pubnih.gov

Enzymatic Conversion of Lanosterol (B1674476) to Lucidenic Acid Precursors

The triterpenoid backbone, in the case of lucidenic acids, is derived from the cyclization of squalene (B77637). Squalene is synthesized from the head-to-head condensation of two molecules of FPP, catalyzed by squalene synthase (SQS). encyclopedia.pubmdpi.comscielo.org.mxscirp.orgsemanticscholar.orgsigmaaldrich.comscirp.orgguidetopharmacology.org Squalene is then converted to 2,3-oxidosqualene (B107256) by squalene monooxygenase. mdpi.comguidetopharmacology.org

The crucial step in forming the lanostane (B1242432) skeleton, characteristic of Ganoderma triterpenoids like lucidenic acids, is the cyclization of 2,3-oxidosqualene catalyzed by lanosterol synthase (also known as 2,3-oxidosqualene lanosterol cyclase, OSC). encyclopedia.pubmdpi.comscielo.org.mxscirp.orgsemanticscholar.orgguidetopharmacology.org Lanosterol is the first stable tetracyclic intermediate in this pathway and serves as the precursor for the diverse array of Ganoderma triterpenoids, including the lucidenic acids. mdpi.comscielo.org.mx The conversion of lanosterol to the various lucidenic acids involves a series of complex enzymatic modifications, including oxidation, reduction, and hydroxylation reactions. scielo.org.mxsemanticscholar.org

Roles of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (CYP450s) play a critical role in the structural diversification of lanosterol into the various triterpenoids found in Ganoderma, including the lucidenic acids. mdpi.comscirp.orguniprot.orgresearchgate.netwikipedia.orgnih.govnih.gov These enzymes are a superfamily of heme-containing proteins that catalyze a wide range of oxidative reactions, such as hydroxylations, epoxidations, and C-C bond modifications. uniprot.orgwikipedia.orgnih.govnih.gov

In the context of lucidenic acid biosynthesis, CYP450s are involved in tailoring the lanostane skeleton through modifications at specific positions. mdpi.comscielo.org.mxscirp.org While the exact sequence of enzymatic steps and the specific CYP450 enzymes responsible for the conversion of lanosterol specifically to this compound are not fully elucidated, it is understood that CYP450s are essential for introducing the various functional groups and structural features that distinguish lucidenic acids from other lanostane-type triterpenoids. mdpi.comscielo.org.mxscirp.orgsemanticscholar.org The Ganoderma lucidum genome contains a significant number of CYP450 genes, many of which are believed to be involved in triterpenoid biosynthesis. mdpi.com Studies have shown correlations between the expression levels of certain CYP450 genes and the content of triterpenoids, highlighting their involvement in the biosynthetic pathway. mdpi.com

Contributions of Glycosyltransferases

While cytochrome P450 enzymes play a major role in modifying the triterpene skeleton, glycosyltransferases are involved in the glycosylation of these compounds. Glycosylation is a process where sugar moieties are attached to the triterpenoid structure, potentially altering their solubility, stability, and biological activity. nih.gov Although the specific role of glycosyltransferases directly in the biosynthesis of this compound is not extensively detailed in the provided search results, research on related ganoderic acids indicates that glycosyltransferases can catalyze the attachment of glucose to triterpenoids. nih.gov For instance, an amylosucrase from Deinococcus geothermalis (DgAS), a type of glycoside hydrolase (GH), has been shown to glycosylate ganoderic acid F, a lanostane triterpenoid from G. lucidum, by attaching glucose units. nih.gov This suggests a potential role for similar enzymatic activities in the modification of lucidenic acids, although the specific glycosyltransferases involved in this compound formation in G. lucidum require further elucidation.

Genetic and Environmental Regulation of Biosynthetic Pathways

The production of triterpenoids, including this compound, in Ganoderma lucidum is influenced by both genetic and environmental factors. nih.govscirp.orgnih.gov Understanding these regulatory mechanisms is crucial for optimizing the production of these valuable compounds.

Transcriptional Regulation of Key Enzyme Genes

The biosynthesis of triterpenoids is tightly regulated at the transcriptional level, involving the control of genes encoding key enzymes in the mevalonate pathway and subsequent modification steps. scirp.orgnih.gov Transcription factors (TFs) play a vital role in this regulation by binding to the promoter regions of these genes and influencing their expression. scirp.orgnih.gov

Studies have identified several transcription factors in G. lucidum that are potentially involved in regulating triterpenoid biosynthesis. For example, transcriptome analysis has revealed differentially expressed transcription factors in response to elicitors like methyl jasmonate (MeJA). nih.gov Some of these TFs, such as those belonging to the MADS, HTH, and HMG families, have shown positive correlations with total triterpenoid content, while others, like certain fungal and PHD-type TFs, have shown negative correlations. nih.gov Overexpression or silencing of specific TF genes, such as Glmhr1 (a fungal TF), has demonstrated effects on lanosterol production, indicating their regulatory roles in the pathway. nih.gov Additionally, transcription factors like GCN4, GlSwi6, and Skn7 have been suggested to regulate triterpenoid synthesis, possibly through signaling pathways like the reactive oxygen species (ROS) pathway. nih.gov The bHLH transcription factor GlbHLH5 has also been identified as a positive regulator that responds to MeJA induction and influences the expression of key enzyme genes in the triterpenoid biosynthetic pathway. nih.gov

Influence of Culture Conditions and Elicitors

The production of this compound and other triterpenoids in Ganoderma lucidum can be significantly influenced by optimizing culture conditions and the addition of elicitors. nih.govscirp.orgresearchgate.netnih.gov

Culture Conditions: Factors such as the composition of the culture medium, pH, temperature, and oxygen levels can impact mycelial growth and triterpenoid production. researchgate.netnih.govresearchgate.netmycosphere.org For submerged fermentation, optimizing nutrient sources like carbon (e.g., glucose, wort) and nitrogen (e.g., peptone, yeast extract) is crucial. nih.gov Studies have shown that specific combinations and concentrations of these nutrients can enhance triterpenoid yields. nih.gov The optimal pH for mycelial growth and triterpenoid production has been reported to be in the acidic range, typically around pH 5.5. nih.govsemanticscholar.org Temperature also plays a role, with optimal ranges for mycelial growth often cited between 25°C and 30°C. researchgate.netmycosphere.org Oxygen concentration in the gaseous phase during liquid static cultures has also been shown to affect both mycelial growth and ganoderic acid production, with optimal levels leading to higher yields. researchgate.net

Elicitors: Elicitors are substances that can induce the production of secondary metabolites, including triterpenoids, in G. lucidum. nih.govscirp.orgresearchgate.net Various biotic and abiotic elicitors have been investigated for their ability to enhance triterpenoid accumulation. nih.govscirp.org

ElicitorEffect on Triterpenoid ProductionReferences
Methyl Jasmonate (MeJA)Confirmed effective elicitor, induces GT production via ROS signaling, up-regulates biosynthetic genes. mdpi.comnih.govnih.govnih.gov
Salicylic Acid (SA)Can increase triterpenoid content and up-regulate biosynthetic genes. scirp.orgplos.org
CellulaseEffective in increasing ganoderic acid production. researchgate.net
Nitric Oxide (NO)Can improve ganoderic acid content and up-regulate biosynthetic genes. scirp.org
EthephonCan enhance mycelial growth and ganoderic acid production, up-regulates biosynthetic genes. scirp.org
Heavy Metal IonsRecognized as effective ways to promote GA accumulation. scirp.org
Hydrogen PeroxideRecognized as effective ways to promote GA accumulation. scirp.org
PhenytoinPotential P450 inducer that can increase triterpenoid production. researchgate.net
Vineyard Pruning ExtractsPotential elicitors for increasing bioactive molecules. semanticscholar.org

Elicitors are thought to trigger signal transduction cascades that activate the biosynthesis of transcription factors and subsequently up-regulate the expression of genes involved in secondary metabolism, including triterpenoid synthesis. scirp.orgscirp.org While elicitors can enhance the accumulation of secondary metabolites, they may sometimes negatively impact cell growth, necessitating careful optimization of concentration and treatment duration. scirp.orgsemanticscholar.org

Molecular Mechanisms of Biological Activities

Mechanisms of Anti-Cancer Effects

The potential of lucidenic acids as anti-cancer agents is a significant focus of study. Research has often grouped these compounds, revealing general trends in their biological effects. However, specific data for Lucidenic acid G is not as extensively documented as for other members of its family, such as lucidenic acids A and B.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in tumor cells. While studies have shown that certain lucidenic acids, like lucidenic acid B, can trigger apoptosis through specific molecular cascades, direct evidence for this compound's ability to induce apoptosis and the specific mechanisms involved are not detailed in the currently available scientific literature. nih.govresearchgate.netencyclopedia.pubacs.org

The caspase cascade is a central component of the apoptotic pathway. Initiator caspases, such as caspase-9, are activated by pro-apoptotic signals, which in turn activate executioner caspases, like caspase-3, leading to the dismantling of the cell. Research has specifically implicated lucidenic acid B in the activation of caspase-9 and caspase-3. researchgate.netacs.org However, studies focusing solely on the effect of this compound on the activation of these or other caspases have not been identified in the performed searches.

Poly(ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. Its cleavage by activated caspase-3 is a hallmark of apoptosis. The cleavage of PARP has been observed following treatment with lucidenic acid B. researchgate.netacs.org At present, there is no specific information available from the conducted searches detailing the role of this compound in mediating PARP cleavage.

The cell cycle is a tightly regulated process that controls cell division. Cancer cells often exhibit dysregulated cell cycle progression, leading to uncontrolled proliferation. Some natural compounds can interfere with the cell cycle, causing arrest at specific checkpoints and preventing cancer cells from dividing.

The G1 phase is the first growth phase of the cell cycle, and the G1 checkpoint is a critical point of regulation. Arresting the cell cycle in the G1 phase can prevent DNA replication and subsequent cell division. While the cytotoxic effects of the broader category of lucidenic acids have been associated with G1 phase cell cycle arrest, and specific lucidenic acids like A, C, and N have been shown to cause this effect, there is a lack of specific research demonstrating that this compound induces G1 phase arrest. researchgate.netencyclopedia.pubacs.org

A fundamental characteristic of cancer is rampant cell proliferation. The ability of a compound to inhibit this process is a key indicator of its anti-cancer potential. While various lucidenic acids have demonstrated anti-proliferative properties against different cancer cell lines, specific studies detailing the inhibitory effects of this compound on cancer cell proliferation and the underlying molecular mechanisms are not available in the current body of scientific literature. encyclopedia.pub

Table 1: Summary of Research Findings on the Molecular Mechanisms of this compound

Molecular Mechanism Finding Specific to this compound
Cellular Apoptosis Induction
Activation of Caspase Cascades No specific data available.
PARP Cleavage No specific data available.
Cell Cycle Progression Modulation
G1 Phase Arrest No specific data available.

| Inhibition of Cell Proliferation | No specific data available. |

Table 2: List of Compounds Mentioned

Compound Name
Lucidenic acid A
Lucidenic acid B
Lucidenic acid C
This compound
Lucidenic acid N
Caspase-3
Caspase-9

Suppression of Tumor Cell Invasion and Metastasis

The metastatic cascade, a primary cause of cancer-related mortality, involves the invasion of cancer cells into surrounding tissues and their subsequent spread to distant organs. Certain lucidenic acids have demonstrated the ability to interfere with these critical processes through various molecular mechanisms.

Matrix metalloproteinases (MMPs) are a family of enzymes crucial for the degradation of the extracellular matrix (ECM), a key step in tumor invasion and metastasis. nih.gov Specifically, MMP-2 and MMP-9 (also known as gelatinases) are instrumental in breaking down type IV collagen, a major component of the basement membrane. researchgate.net

Research has shown that certain lucidenic acids can suppress the activity and expression of these enzymes. A study on human hepatoma (HepG2) cells found that lucidenic acids A, B, C, and N exerted significant inhibitory effects on phorbol-12-myristate-13-acetate (PMA)-induced MMP-9 activity. researchgate.netresearchgate.net The anti-invasive properties of these lucidenic acids are thought to be mediated through this suppression of MMP-9 activity. researchgate.net While these specific lucidenic acids did not inhibit MMP-2 activity in one study, a separate in vivo experiment using a lucidenic acid-rich extract (GLE) demonstrated a significant suppression of both MMP-2 and MMP-9 activities in the serum of mice with human hepatoma xenografts. researchgate.netacs.org This suggests that lucidenic acids can play a crucial role in preventing the breakdown of the ECM, thereby inhibiting a critical step for cancer cell invasion.

Table 1: Effects of Lucidenic Acids on Matrix Metalloproteinases (MMPs)
Compound/ExtractCell Line/ModelTarget MMPObserved EffectCitation
Lucidenic Acids A, B, C, N (50 µM)Human Hepatoma (HepG2) cellsMMP-9Significant inhibition of PMA-induced activity. researchgate.netresearchgate.net
Lucidenic Acids A, B, C, NHuman Hepatoma (HepG2) cellsMMP-2No inhibitory effect observed. researchgate.net
Lucidenic Acid-Rich Extract (GLE)Human Hepatoma Xenograft Mouse ModelMMP-2 & MMP-9Significant suppression of activity in serum. acs.org

The expression of MMPs is regulated by complex intracellular signaling pathways. Key pathways such as the mitogen-activated protein kinase (MAPK) cascade and those involving nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) are pivotal in transmitting external signals to the nucleus to regulate gene expression, including that of MMPs.

Studies have elucidated that lucidenic acids can inhibit tumor invasion by modulating these pathways. Specifically, lucidenic acid B was found to suppress PMA-induced MMP-9 expression in HepG2 cells by inactivating the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2. nih.gov This inhibitory effect on ERK1/2 phosphorylation is a key mechanism for its anti-invasive action. acs.orgnih.gov Furthermore, lucidenic acid B strongly inhibits the PMA-stimulated DNA-binding activities of the transcription factors NF-κB and AP-1 in a dose-dependent manner. nih.gov This leads to the downregulation of MMP-9 expression. nih.gov Similarly, a lucidenic acid-rich extract was shown to inhibit MMP-9 expression by inhibiting the phosphorylation of both ERK1/2 and protein kinase B (Akt), and by reducing the levels of AP-1 and NF-κB in the nucleus of HepG2 cells. acs.org

Table 2: Interference of Lucidenic Acids with Intracellular Signaling Pathways
Compound/ExtractCell LineSignaling Pathway/MoleculeObserved EffectCitation
Lucidenic Acid BHuman Hepatoma (HepG2)ERK1/2Inactivation of phosphorylation. nih.gov
Lucidenic Acid BHuman Hepatoma (HepG2)NF-κB & AP-1Inhibition of DNA-binding activities. nih.gov
Lucidenic Acid-Rich Extract (GLE)Human Hepatoma (HepG2)ERK1/2 & AktInhibition of phosphorylation. acs.org
Lucidenic Acid-Rich Extract (GLE)Human Hepatoma (HepG2)NF-κB & AP-1Reduction of nuclear levels. acs.org

Inhibition of Eukaryotic DNA Polymerase Activity

DNA polymerases are enzymes essential for DNA replication and repair. The inhibition of these enzymes can halt cell proliferation and is a target for anticancer therapies. Research has identified specific lucidenic acids as selective inhibitors of eukaryotic DNA polymerases.

In a study, lucidenic acid O and a related compound, lucidenic lactone, were found to prevent the activities of calf DNA polymerase alpha and rat DNA polymerase beta. nih.gov These compounds were selective, as they did not affect the activities of prokaryotic DNA polymerases or other DNA metabolic enzymes like T7 RNA polymerase. nih.gov This selective inhibition highlights a potential mechanism for the anti-proliferative effects of certain lucidenic acids. encyclopedia.pubmdpi.com

Mechanisms of Immunomodulatory Effects

Lucidenic acids are also recognized for their ability to modulate the immune system. nih.gov This immunomodulatory activity is multifaceted, involving the regulation of inflammatory responses and the signaling pathways that control them.

Cytokines are signaling proteins that play a critical role in regulating inflammatory responses. An imbalance in the production of pro-inflammatory and anti-inflammatory cytokines is a hallmark of many diseases. Extracts containing various lucidenic acids have been shown to modulate the secretion of these key signaling molecules.

One study reported that extracts containing lucidenic acids B, D1, D2, E1, and L were able to attenuate the release of lipopolysaccharide (LPS)-induced pro-inflammatory cytokines in RAW264.7 macrophage cells. nih.gov Similarly, lucidenic acid R has been noted to suppress nitric oxide production, an inflammatory mediator, in LPS-stimulated macrophages. researchgate.net Triterpene extracts from Ganoderma lucidum have been shown to markedly suppress the secretion of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

The Mitogen-Activated Protein Kinase (MAPK) pathways are central to the regulation of immune and inflammatory responses. Key components of this family include the p38 and c-Jun N-terminal kinase (JNK) pathways, which are activated by cellular stress and inflammatory signals.

A triterpene-rich extract containing high amounts of lucidenic acids was found to modulate these pathways in monocytic THP-1 cells. nih.gov The extract enhanced the LPS-induced phosphorylation of p38 MAPK, while simultaneously suppressing the LPS-induced phosphorylation of JNK. nih.gov Further investigation identified specific compounds responsible for this modulation: Lucidenic acid F was identified as a modulator of p38, and Lucidenic acid A was identified as a modulator of JNK. nih.gov This differential regulation of p38 and JNK pathways indicates a sophisticated mechanism by which lucidenic acids can fine-tune the immune response. nih.gov

Mechanisms of Anti-Inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. Certain compounds isolated from Ganoderma lucidum, including various lucidenic acids, have been investigated for their anti-inflammatory properties.

Inhibition of Nitric Oxide Production

Mechanisms of Antioxidant Properties

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in the aging process and various diseases. Antioxidants are molecules that can neutralize free radicals and mitigate oxidative stress.

Direct Free Radical Scavenging

Direct free radical scavenging is a primary mechanism by which antioxidants exert their protective effects. While the antioxidant potential of Ganoderma lucidum is well-documented and attributed in part to its triterpenoid (B12794562) content, including lucidenic acids, specific studies quantifying the direct free radical scavenging activity of this compound are not available. The general antioxidant properties of lucidenic acids as a class have been noted, but detailed mechanistic studies on individual compounds like this compound are wanting. researchgate.net

Protection Against Lipid Peroxidation

Lipid peroxidation is a process where free radicals attack lipids, leading to cellular damage. The inhibition of lipid peroxidation is a crucial aspect of antioxidant defense. Research has indicated that fractions of Ganoderma lucidum extract containing a mix of ganoderic and lucidenic acids, including lucidenic acid B, can protect against lipid peroxidation. mdpi.com However, specific studies focusing on the protective effects of this compound against lipid peroxidation have not been identified in the available literature.

Mechanisms of Antiviral Activities

The antiviral properties of lucidenic acids have been explored through various mechanisms, including the inhibition of viral antigen activation, interference with viral entry into host cells, and the inhibition of key viral enzymes.

Certain triterpenoids isolated from Ganoderma lucidum have demonstrated significant inhibitory effects on the activation of Epstein-Barr virus (EBV) antigens. nih.gov Research has shown that lucidenic acids can inhibit the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced activation of the EBV early antigen (EA) in Raji cells. researchgate.net This inhibition is a crucial mechanism for preventing the switch from the latent to the lytic cycle of the virus, which is associated with the development of certain malignancies like nasopharyngeal carcinoma. nih.govnih.gov Studies on other triterpenoids from G. lucidum, such as ganoderic acid A and B, ganoderol B, and ganodermanontriol, have shown significant inhibition of both EBV EA and capsid antigen (CA) activation. nih.gov This suggests a potential chemopreventive strategy against EBV-associated diseases. nih.govresearchgate.net

A primary mechanism for the antiviral activity of some lucidenic acids against SARS-CoV-2 involves interfering with the virus's entry into host cells. news-medical.net This is achieved by blocking the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govnih.gov

Specifically, research has focused on Lucidenic acid A, which has been identified as a potent inhibitor of this binding process. news-medical.net Through molecular docking and in vitro assays, it was demonstrated that Lucidenic acid A binds to the hACE2 receptor, forming hydrogen bonds with key amino acid residues like Asn33 and Lys26. nih.gov This interaction prevents the SARS-CoV-2 spike protein from attaching to the receptor, thereby blocking a critical step in viral invasion. news-medical.netnih.gov An in vitro fluorescence resonance energy transfer (FRET) test determined the IC50 value for Lucidenic acid A's inhibition of hACE2 activity to be approximately 2 μmol/mL. nih.govnih.govencyclopedia.pub Molecular dynamics simulations further confirmed that the presence of Lucidenic acid A destabilizes the spike-hACE2 complex. news-medical.netnih.gov

Certain lucidenic acids and their derivatives have been shown to inhibit key viral enzymes, such as those from the human immunodeficiency virus (HIV). researchgate.net Research has identified that derivatives of lucidenic acids, specifically 20-hydroxylucidenic acid N and 20(21)-dehydrolucidenic acid N, exhibit inhibitory activity against HIV-1 protease, with IC50 values ranging from 20-40 μM. researchgate.netnih.gov Additionally, Lucidenic acid O has been reported to inhibit HIV reverse transcriptase with an IC50 of 67 μM. encyclopedia.pubresearchgate.net The inhibition of HIV-1 protease is a critical therapeutic strategy, as this enzyme is essential for the maturation of the virus into an infectious form. nih.govmdpi.com

Mechanisms of Neuroprotective Effects

Extracts from G. lucidum containing lucidenic acids have been noted for their neuroprotective potential. researchgate.netmdpi.com One of the primary molecular mechanisms underlying this effect is the inhibition of cholinesterases.

Several lucidenic acids have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netmdpi.comnih.gov The inhibition of these enzymes increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease. mdpi.commdpi.com

Specific studies have quantified the inhibitory potential of various lucidenic acids. encyclopedia.pubresearchgate.netmdpi.com The findings indicate that these compounds can effectively inhibit cholinesterase activity, suggesting a role in enhancing cholinergic transmission in the central nervous system. mdpi.comnih.gov

CompoundEnzymeIC50 Value (μM)
Lucidenic acid AAcetylcholinesterase24.04 ± 3.46
Lucidenic acid AAcetylcholinesterase54.5
Lucidenic acid NAcetylcholinesterase25.91 ± 0.89
Methyl lucidenate E2Acetylcholinesterase17.14 ± 2.88
Lucidenic acid NButyrylcholinesterase188.36 ± 3.05

Mechanisms of Anti-Hyperglycemic Effects

Studies have reported that certain lucidenic acids possess anti-hyperglycemic properties by targeting key enzymes involved in carbohydrate metabolism and insulin (B600854) signaling pathways. encyclopedia.pubmdpi.com Research has shown that Lucidenic acids E, H, and Q have promising effects in this area. encyclopedia.pubmdpi.com The primary mechanisms identified are the inhibition of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). mdpi.com

Inhibition of α-glucosidase, as well as other disaccharidases like maltase and sucrase, slows the breakdown and absorption of carbohydrates in the intestine, thereby helping to manage post-meal blood glucose levels. mdpi.com PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is considered a promising strategy for treating diabetes. encyclopedia.pubmdpi.com

CompoundTarget EnzymeIC50 Value (μM)
Lucidenic acid Eα-Glucosidase32.5
Lucidenic acid Qα-Glucosidase60.1
Lucidenic acid EMaltase16.9
Lucidenic acid QMaltase51
Lucidenic acid QSucrase69.1
Lucidenic acid HPTP1B7.6 - 41.9 (Concentration Range)
Lucidenic acid EPTP1B7.6 - 41.9 (Concentration Range)

Glycosidase Inhibition (α-Glucosidase, Maltase, Sucrase)

There is currently no specific scientific data available detailing the inhibitory effects of this compound on the glycosidase enzymes α-glucosidase, maltase, or sucrase.

For context, studies on other compounds within the lucidenic acid family have shown activity in this area. For instance, lucidenic acids E and Q have been reported to inhibit α-glucosidase with IC50 values of 32.5 μM and 60.1 μM, respectively. encyclopedia.pubencyclopedia.pubmdpi.com These two acids also demonstrated inhibitory activity against maltase, with IC50 values of 16.9 μM and 51 μM, respectively. encyclopedia.pubencyclopedia.pubmdpi.com Furthermore, lucidenic acid Q has been shown to inhibit sucrase activity in rats with an IC50 of 69.1 μM. encyclopedia.pubencyclopedia.pubmdpi.com Structurally, the presence of a hydroxyl group at the C3 position of the lanostane (B1242432) skeleton is thought to be associated with α-glucosidase inhibitory activity. mdpi.com While the chemical structure of this compound includes this feature, experimental data to confirm its inhibitory activity against these enzymes is not present in the current scientific literature.

Inhibitory Activity of Other Lucidenic Acids on Glycosidases

Compound Enzyme IC50 Value (μM)
Lucidenic Acid E α-Glucosidase 32.5
Lucidenic Acid Q α-Glucosidase 60.1
Lucidenic Acid E Maltase 16.9
Lucidenic Acid Q Maltase 51

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

To date, there are no published research findings that specifically investigate or demonstrate the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B (PTP1B).

PTP1B is recognized as a therapeutic target for diabetes, and inhibitors of this enzyme are of significant interest. encyclopedia.pubencyclopedia.pubmdpi.com Within the lucidenic acid family, other members have been evaluated for this activity. Specifically, lucidenic acids H and E have exhibited inhibitory effects on PTP1B, with reported activity in a concentration range of 7.6–41.9 μM. encyclopedia.pubencyclopedia.pubmdpi.com However, similar studies have not been conducted or reported for this compound.

Anti-Hyperlipidemic and Anti-Hypercholesterolemic Mechanisms

The scientific literature currently lacks specific studies on the anti-hyperlipidemic and anti-hypercholesterolemic mechanisms of this compound.

The broader class of lucidenic acids is suggested to have potential in treating hyperlipidemia. mdpi.comresearchgate.netnih.gov For example, research on Lucidenic acid N has indicated that at a concentration of 80 μM, it can reduce the accumulation of triglycerides in 3T3-L1 preadipocytes by approximately 30%. encyclopedia.pubmdpi.com Additionally, Lucidenic acid N and other related compounds have been reported to inhibit the differentiation of adipocytes. encyclopedia.pubmdpi.com Despite these findings for other lucidenic acids, the specific role and mechanisms of this compound in lipid and cholesterol metabolism remain uninvestigated.

Structure Activity Relationship Sar Investigations

Impact of Core Triterpenoid (B12794562) Skeleton and Stereochemistry

Importance of Specific Stereoconfigurations

While a comprehensive analysis of all specific stereoconfigurations across the lucidenic acid series and their precise impact on activity is an ongoing area of research, the stereochemistry of functional groups, such as hydroxyl and carboxyl moieties, is known to influence the bioactivity and solubility of lanostane (B1242432) triterpenoids. cdutcm.edu.cn Studies on related triterpenes from Ganoderma have indicated that the configuration of hydroxyl groups at certain positions, such as the β-hydroxy group at C-3 or α-configurations at C-7, can play a role in their biological effects. nu.edu.kznih.gov However, specific data detailing the importance of the (4beta,5alpha,7beta,15alpha) stereoconfiguration specifically for Lucidenic acid G or a broad range of lucidenic acids were not explicitly available in the reviewed literature.

Functional Group Determinants of Biological Activity

The biological activities of lucidenic acids are significantly modulated by the type, number, and position of functional groups attached to the lanostane core and the side chain. Key functional groups include hydroxyl groups, the carboxyl group in the side chain, and carbon-carbon double bonds. The presence of carbonyl, hydroxyl, and carboxyl groups contributes to the highly oxygenated nature of these molecules, which enhances their propensity to form hydrogen bonds and interact with biological targets. nih.gov The type of functional group at C-3, the total number of hydroxyl groups, and the characteristics of the side chain are considered crucial for the biological activities of triterpenoids. scilit.com

Significance of Carboxyl Group in Side Chain

A defining feature of lucidenic acids is the presence of a carboxyl group in the side chain attached to the triterpenoid skeleton. scilit.comuni.lucdutcm.edu.cnmdpi.com This acidic functional group plays a vital role in their biological activities. Studies on related compounds, such as ganoderic acid DM, have demonstrated that the carboxyl group in the side chain is essential for their inhibitory activity against 5α-reductase. uni.luuni.lu Similarly, the carboxyl group in the side chain has been identified as a key factor for the recognition of aldose reductase inhibitory activity in ganoderma acids. uni.luuni.lu These findings underscore the critical contribution of the carboxyl group to the biological interactions and efficacy of lucidenic acids and related triterpenoids.

Role of Carbon-Carbon Double Bonds (e.g., C20-C21)

Carbon-carbon double bonds within the lucidenic acid structure can also influence their biological activities. Lucidenic acid O, for example, is noted for possessing a distinctive carbon-carbon double bond between C-20 and C-21 in its side chain. scilit.comuni.lu While specific SAR data directly linking this C20-C21 double bond in lucidenic acid O to a particular activity was not extensively detailed in the reviewed literature, studies on other triterpenoids provide relevant context. For instance, a double bond moiety at C-20 and C-22 in the side chain of ganoderma acids has been shown to contribute to improved aldose reductase inhibitory activity. uni.lu Furthermore, the presence of unsaturation in the lanostane scaffold is observed in triterpenes predicted to interact with targets like influenza neuraminidase and HIV-1 protease, with double bonds at positions such as C-7, C-8, C-9, and C-11 being noted in the latter case. nu.edu.kz These observations suggest that the position and presence of double bonds can impact the molecule's interaction with biological targets.

Comparative SAR Analysis Across Lucidenic Acid Analogs

Comparative studies on different lucidenic acid analogs reveal variations in their biological activities based on structural differences. The lucidenic acid series exhibits structural diversity primarily in the type and position of functional groups, such as keto, hydroxyl, or acetoxy groups, at positions C-3, C-7, C-12, and C-15, as well as the presence of a hydroxyl substitute at C-27 in some analogs (e.g., Lucidenic acids G, H, I, J, O, and R) and the C20-C21 double bond in Lucidenic acid O. scilit.commdpi.comuni.lu

Comparative data illustrates the impact of these structural variations:

CompoundRelevant Structural Feature(s)Observed Activity / EffectSource
Lucidenic acid ALanostane skeleton, carboxyl group, hydroxyl/keto at various CCytotoxicity (e.g., HepG2 cells IC50 0.164 nM) nu.edu.kz, Inhibition of hACE2 binding with SARS-CoV-2 (IC50 ~2 μmol/mL) outbreak.infouni.lu, Acetylcholinesterase inhibition (IC50 24.04 ± 3.46 μM) scilit.com scilit.comnu.edu.kzoutbreak.infouni.lu
Lucidenic acid CLanostane skeleton, carboxyl group, hydroxyl/keto at various CModerate inhibitory activity against A549 human lung adenocarcinoma cell proliferation (IC50 52.6-84.7 μM) scilit.com scilit.com
Lucidenic acid FLanostane skeleton, carboxyl group, hydroxyl/keto at various CActivity against NOS, 11β-hydroxysteroid dehydrogenase type 1, and TNF-α scilit.com scilit.com
Lucidenic acid ELanostane skeleton, carboxyl group, hydroxyl/keto at various CAnti-hyperglycemic properties, α-glucosidase inhibition (IC50 32.5 μM), maltase inhibition (IC50 16.9 μM), PTP1B inhibition (IC50 7.6–41.9 μM range) scilit.com scilit.com
Lucidenic acid HLanostane skeleton, carboxyl group, hydroxyl at C27Anti-hyperglycemic properties, PTP1B inhibition (IC50 7.6–41.9 μM range) scilit.com scilit.com
Lucidenic acid QLanostane skeleton, carboxyl group, hydroxyl/keto at various CAnti-hyperglycemic properties, α-glucosidase inhibition (IC50 60.1 μM), maltase inhibition (IC50 51 μM), sucrase inhibition (IC50 69.1 μM) scilit.com scilit.com
Lucidenic acid NLanostane skeleton, carboxyl group, hydroxyl at C27Acetylcholinesterase inhibition (IC50 25.91 ± 0.89 μM), Butyrylcholinesterase inhibition (IC50 188.36 ± 3.05 μM) scilit.com scilit.com
Ganoderic acid DMC30 Lanostane skeleton, carboxyl group in side chainStronger 5α-reductase inhibitory activity compared to methyl derivative, highlighting importance of carboxyl group uni.luuni.lu uni.luuni.lu
3-hydroxy lucidenic acidsHydroxyl group at C-3Showed stronger inhibition of HIV-1 protease compared to 3-oxo derivatives nu.edu.kz nu.edu.kz

Research Methodologies for Analysis and Characterization

Quantitative Analysis and Metabolomic Profiling

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of specific triterpenoids like Lucidenic acid G from complex extracts of Ganoderma lucidum. nih.gov The method's high resolution and sensitivity make it ideal for analyzing the intricate mixtures of structurally similar compounds found in this medicinal mushroom. nih.govnih.gov

Typically, a reverse-phase HPLC (RP-HPLC) method is employed, often coupled with a Diode Array Detector (DAD) or a mass spectrometer (MS) for enhanced specificity and identification. nih.govnih.gov The separation is achieved on a C18 column, which is well-suited for separating non-polar to moderately polar compounds like triterpenoids. nih.gov A gradient elution system, commonly using a mixture of acetonitrile (B52724) and acidified water (e.g., with acetic acid or formic acid), is used to effectively resolve the various compounds in the extract over the course of the analysis. nih.gov

The quantification of specific lucidenic acids and related ganoderic acids is achieved by comparing the peak area from the sample chromatogram to a standard curve generated from a pure reference compound. mdpi.com Method validation is critical to ensure accuracy and reliability. This involves assessing parameters such as linearity, limits of detection (LOD), and limits of quantitation (LOQ). nih.gov For instance, in a validated HPLC-DAD method for analyzing 14 related triterpenoids, excellent linearity was demonstrated with correlation coefficients (r²) greater than 0.999. nih.gov The LOD and LOQ values for these analyses typically fall in the low microgram per milliliter range, highlighting the method's sensitivity. nih.gov

ParameterTypical Conditions & ValuesReference
Chromatographic System High-Performance Liquid Chromatography (HPLC) nih.gov
Column Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and 0.1% aqueous Acetic Acid nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Photodiode Array Detector (DAD), often at 252 nm nih.gov
Linearity (r²) >0.999 nih.gov
Limit of Detection (LOD) 0.34–1.41 µg/mL nih.gov
Limit of Quantitation (LOQ) 1.01–4.23 µg/mL nih.gov

Untargeted Metabolomics Approaches (e.g., UHPLC-Q-Orbitrap-MS)

Untargeted metabolomics provides a comprehensive and unbiased approach to analyze the entire suite of small-molecule metabolites, including this compound, within a biological sample. frontiersin.org This powerful technique, particularly when utilizing Ultra-High-Performance Liquid Chromatography coupled with a Quadrupole-Orbitrap Mass Spectrometer (UHPLC-Q-Orbitrap-MS), offers high sensitivity, mass accuracy, and resolution, enabling the identification of hundreds of compounds in a single run. frontiersin.orgnih.gov

This approach is particularly valuable for comparing the metabolic profiles of G. lucidum under different conditions, such as varying cultivation substrates or genetic strains. frontiersin.orgnih.gov In one study, UHPLC-Q-Orbitrap-MS was used to compare the triterpenoid (B12794562) profiles of G. lucidum grown on wood logs (WGL) versus a substitute substrate (SGL). nih.gov The analysis tentatively identified 96 different triterpenoids. nih.gov

The resulting large datasets are processed using advanced chemometric tools like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) to identify patterns and significant differences between sample groups. nih.gov Through this method, this compound was identified as one of several key triterpenoids that showed significantly higher abundance in the wood log-cultivated samples compared to those grown on the substitute substrate. nih.gov This highlights the utility of untargeted metabolomics not only in identifying this compound but also in understanding the factors that influence its production. nih.gov

CompoundCultivation Method with Higher AbundanceReference
This compound Wood Log Cultivation (WGL) nih.gov
Lucidenic acid AWood Log Cultivation (WGL) nih.gov
Lucidenic acid D1Wood Log Cultivation (WGL) nih.gov
Lucidenic acid FWood Log Cultivation (WGL) nih.gov
Lucidenic acid JWood Log Cultivation (WGL) nih.gov
Ganoderic acid EWood Log Cultivation (WGL) nih.gov
Ganoderic acid OWood Log Cultivation (WGL) nih.gov
Ganosporelactone BSubstitute Cultivation (SGL) nih.gov
Ganoderol ASubstitute Cultivation (SGL) nih.gov
Ganoderic acid ASubstitute Cultivation (SGL) nih.gov
Ganoderic acid alphaSubstitute Cultivation (SGL) nih.gov

Pre Clinical Efficacy Studies in Animal Models

Anti-Inflammatory Evaluation in In Vivo Systems

Studies have investigated the anti-inflammatory potential of lucidenic acids in in vivo models. For instance, topical treatment with several lucidenic acids, including lucidenic acids A, D2, E2, and P, demonstrated inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear skin inflammation in mice researchgate.netencyclopedia.pub. While these studies highlight the anti-inflammatory activity of related lucidenic acids, specific in vivo anti-inflammatory data focusing solely on lucidenic acid G in isolation were not prominently found in the search results. However, Ganoderma lucidum extracts containing lucidenic acids have been reported to reduce inflammation in mouse models mdpi.comd-nb.info.

Anti-Tumor and Anti-Metastatic Assessments in Xenograft Models

Research has explored the anti-tumor and anti-metastatic effects of Ganoderma lucidum extracts, which are known to contain lucidenic acids, in xenograft models. Oral administration of a lucidenic acid-rich G. lucidum extract inhibited lung and liver metastases of human hepatoma cells in a xenograft model spandidos-publications.com. In a human tumor xenograft model using hepatoma cells implanted into ICR-nu/nu mice, oral administration of a lucidenic acid-rich G. lucidum extract resulted in a dose-response inhibition of average tumor size, volume, and weight researchgate.netnih.gov. Furthermore, this extract significantly suppressed the number of metastatic tumor-bearing mice, the number of affected organs, and the number of tumor foci, as well as reducing serum levels of matrix metalloproteinase (MMP)-2 and MMP-9 activities researchgate.netnih.gov. These findings suggest that components within the lucidenic acid-rich extract, potentially including this compound, contribute to the observed anti-tumor and anti-metastatic effects in these models.

While the studies often utilize extracts containing a mixture of lucidenic acids rather than isolated this compound, the consistent observation of anti-tumor and anti-metastatic effects in xenograft models treated with lucidenic acid-rich preparations supports the potential relevance of individual lucidenic acids, such as this compound, in these processes. Future research focusing specifically on isolated this compound in xenograft models would provide more definitive data on its individual efficacy.

Summary of Pre-clinical Findings (Extract-based)

Study ModelCompound/Extract UsedKey Findings (Tumor/Metastasis)Citation
Human hepatoma cells in a xenograft modelLucidenic acid-rich G. lucidum extractInhibited lung and liver metastases. spandidos-publications.com
Human hepatoma cells in ICR-nu/nu mice (xenograft)Lucidenic acid-rich G. lucidum extractDose-response inhibition of tumor size, volume, and weight; suppressed metastasis. researchgate.netnih.gov

This compound is a tetracyclic triterpenoid (B12794562) compound found in the medicinal mushroom Ganoderma lucidum. frontiersin.org It is part of the lucidenic acid class, which are characterized by a C27 lanostane (B1242432) skeleton and a carboxyl group side chain. frontiersin.org While G. lucidum is known for its diverse bioactive components, including polysaccharides and triterpenoids, research on lucidenic acids, including this compound, is less extensive compared to other triterpenoids like ganoderic acids. mdpi.com this compound has a chemical formula of C27H40O7. nih.gov

Here are some future research perspectives and methodological advancements concerning this compound:

Future Research Perspectives and Methodological Advancements

Q & A

Q. What are the structural characteristics and natural sources of lucidenic acid G?

this compound is a triterpenoid derivative isolated from the fungus Ganoderma lucidum (lingzhi). Its molecular formula is C29H40O8 , with a molecular weight of 516.64 g/mol . Structural analysis reveals a tetracyclic triterpene backbone with hydroxyl, carboxyl, and ester functional groups, which are common among lucidenic acids. Extraction typically involves ethanol or methanol solvent systems followed by semi-preparative reverse-phase HPLC for purification, as described for structurally similar compounds like lucidenic acid C and N .

Q. What methodologies are used to isolate and quantify this compound from Ganoderma lucidum?

Isolation protocols often include:

  • Ethanol extraction : Crude extracts are partitioned using solvents like ethyl acetate to enrich triterpenoids.
  • Chromatographic separation : Semi-preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) is standard for resolving lucidenic acids .
  • Spectroscopic identification : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. Quantification can be achieved via HPLC-UV or LC-MS using validated calibration curves .

Q. Are there established in vitro models to study this compound’s bioactivity?

While direct studies on this compound are limited, analogous research on other lucidenic acids (e.g., lucidenic acid B and C) employs:

  • Cancer cell lines : HepG2 (liver cancer) and THP-1 (monocytic) cells for anti-proliferative or immunomodulatory assays .
  • Enzyme inhibition assays : MMP-9 activity modulation in PMA-induced cells to study anti-metastatic effects .
  • Signal transduction analysis : Western blotting for MAPK/ERK or NF-κB pathways to elucidate mechanisms .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of this compound and related compounds?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects) may arise from:

  • Source variability : Differences in G. lucidum subspecies, growth conditions, or extraction methods .
  • Concentration-dependent effects : Low doses may stimulate immune cells (e.g., TNF-α induction in THP-1 cells), while high doses suppress inflammation .
  • Experimental design : Use standardized protocols (e.g., PMA concentration in MMP-9 assays) and include positive controls (e.g., dexamethasone for anti-inflammatory studies) to improve reproducibility .

Q. What strategies are recommended for optimizing this compound’s stability in experimental settings?

  • Storage conditions : Lyophilized powder stored at -20°C or dissolved in DMSO at -80°C to prevent degradation .
  • Solvent selection : Use dimethyl sulfoxide (DMSO) for in vitro studies, ensuring final concentrations ≤0.1% to avoid cytotoxicity .
  • Stability assays : Monitor compound integrity via HPLC at regular intervals during long-term experiments .

Q. How can computational tools enhance the study of this compound’s structure-activity relationships (SAR)?

  • Molecular docking : Predict interactions with targets like MAPK or NF-κB using software such as AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., ester groups at C-26) with bioactivity using datasets from analogous lucidenic acids .
  • Metabolomics : Untargeted LC-MS coupled with multivariate analysis to identify bioactive metabolites in complex extracts .

Methodological Challenges and Solutions

Q. What are the limitations in current extraction protocols for this compound, and how can they be mitigated?

  • Low yield : Triterpenoids like this compound often constitute <1% of crude extracts. Solution: Optimize solid-liquid extraction ratios (e.g., 1:20 w/v) and employ ultrasound-assisted extraction to enhance efficiency .
  • Co-elution issues : Overlapping peaks in HPLC due to structural similarity with other lucidenic acids. Solution: Use UPLC with sub-2µm particles for higher resolution .

Q. How should researchers design dose-response studies to avoid non-specific effects of this compound?

  • Range-finding assays : Start with broad concentrations (e.g., 1–100 µM) and narrow based on viability data (MTT assay) .
  • Mechanistic validation : Include pathway-specific inhibitors (e.g., p38 MAPK inhibitor SB203580) to confirm target engagement .

Data Gaps and Future Directions

Q. Why is there limited literature on this compound compared to other lucidenic acids?

Current studies focus on more abundant analogs like lucidenic acid B and C. To address this:

  • Prioritize isolation : Scale up extraction from G. lucidum subspecies with higher G content .
  • Collaborative efforts : Share purified standards across labs to accelerate bioactivity screening .

Q. What advanced techniques could resolve uncertainties in this compound’s mechanism of action?

  • Single-cell RNA sequencing : Identify transcriptomic changes in treated immune or cancer cells .
  • Cryo-EM : Visualize interactions between this compound and membrane-bound targets (e.g., TNF receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lucidenic acid G
Reactant of Route 2
Reactant of Route 2
Lucidenic acid G

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.